5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

Catalog No.
S889437
CAS No.
1036027-52-7
M.F
C11H13F3N2Si
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-py...

CAS Number

1036027-52-7

Product Name

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

IUPAC Name

5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C11H13F3N2Si

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-6-9(11(12,13)14)7-16-10(8)15/h6-7H,1-3H3,(H2,15,16)

InChI Key

KLSNMJYIWORYMD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl moiety attached to a pyridine ring. Its molecular formula is C₁₁H₁₃F₃N₂Si, and it has a molecular weight of 258.32 g/mol. This compound is known for its potential applications in medicinal chemistry and materials science due to its distinct electronic and steric properties, which arise from the presence of the trifluoromethyl group, a well-known pharmacophore in drug design .

  • Trifluoromethyl group: Compounds containing trifluoromethyl groups can exhibit some degree of toxicity.
  • Ethynyl group: Ethynyl groups are mildly acidic and can react with some functional groups.

The chemical reactivity of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is influenced by both the pyridine nitrogen and the ethynyl group. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: The ethynyl group can undergo cross-coupling reactions, such as Sonogashira coupling, which is useful for synthesizing more complex organic molecules.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions to yield the corresponding alcohol or amine .

Research indicates that compounds similar to 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition: Studies suggest potential as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases .

Several synthesis methods are employed to produce 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine:

  • Sonogashira Coupling: This method involves coupling a pyridine derivative with a trimethylsilyl acetylene in the presence of a palladium catalyst.
  • Lithiation and Electrophilic Substitution: The pyridine ring can be lithiated to introduce the trifluoromethyl group through electrophilic substitution.
  • Direct Fluorination: Fluorination of suitable precursors can yield the trifluoromethyl-substituted product .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine has various applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
  • Material Science: The compound is explored for use in developing advanced materials due to its unique electronic properties.
  • Research Tool: It is utilized in biochemical research, particularly in proteomics and enzyme studies .

Interaction studies focus on understanding how 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine interacts with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Studies assess its binding affinity to various receptors, which is crucial for drug development.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
5-(Trifluoromethyl)pyridin-2-amineTrifluoromethyl substitutionLacks ethynyl group
3-(Trimethylsilyl)ethynylpyridineEthynyl substitutionNo trifluoromethyl group
5-Fluoro-3-(trimethylsilyl)ethynyl-pyridineFluoro vs. trifluoro substitutionDifferent electronic properties

The uniqueness of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine lies in its combination of both trifluoromethyl and trimethylsilyl ethynyl groups, providing distinct reactivity and potential biological activity that may not be present in other similar compounds .

Wikipedia

5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine

Dates

Modify: 2023-08-16

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